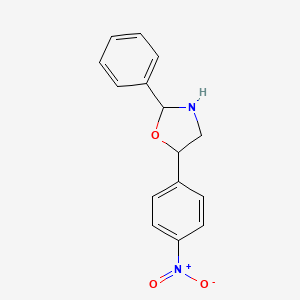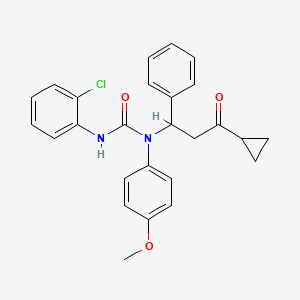![molecular formula C18H26N2O7 B4920293 4-methyl-1-[4-(2-nitrophenoxy)butyl]piperidine oxalate](/img/structure/B4920293.png)
4-methyl-1-[4-(2-nitrophenoxy)butyl]piperidine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-1-[4-(2-nitrophenoxy)butyl]piperidine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. This compound is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes in the brain.
Wirkmechanismus
The mechanism of action of 4-methyl-1-[4-(2-nitrophenoxy)butyl]piperidine oxalate involves the competitive inhibition of the this compound receptor. The compound binds to the glycine-binding site of the receptor, which is located on the NR1 subunit, and prevents the binding of endogenous glycine or other co-agonists. This leads to a decrease in the activity of the receptor and a reduction in the influx of calcium ions into the postsynaptic neuron. The downstream effects of this inhibition depend on the specific neural circuit and the context of the experiment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific experimental paradigm and the dose of the compound. In general, the compound has been shown to modulate the activity of neural circuits, alter the function of neurotransmitters, and affect various physiological processes such as synaptic plasticity, learning, memory, and neurodegeneration. The compound has also been used as a tool to study the role of the this compound receptor in various disease models, including stroke, epilepsy, and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-methyl-1-[4-(2-nitrophenoxy)butyl]piperidine oxalate in lab experiments include its potency, selectivity, and well-defined mechanism of action. The compound can be used to manipulate the activity of specific neural circuits and study the role of the this compound receptor in various physiological and pathological processes. However, the compound also has some limitations, including its potential toxicity, narrow therapeutic window, and potential off-target effects. Careful dose-response experiments and appropriate controls are necessary to ensure the validity and reproducibility of the results.
Zukünftige Richtungen
There are several future directions for the study of 4-methyl-1-[4-(2-nitrophenoxy)butyl]piperidine oxalate. One direction is to explore the potential therapeutic applications of the compound in various neurological and psychiatric disorders, including stroke, epilepsy, and schizophrenia. Another direction is to investigate the molecular and cellular mechanisms underlying the effects of the compound on neural circuits and neurotransmitter systems. Finally, the development of new and improved this compound receptor antagonists based on the structure of this compound could lead to the discovery of novel drugs with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of 4-methyl-1-[4-(2-nitrophenoxy)butyl]piperidine oxalate involves a multi-step process that requires specialized knowledge and equipment. The first step involves the reaction of 4-methylpiperidine with 1-bromo-4-(2-nitrophenoxy)butane to yield the corresponding tertiary amine. This intermediate is then treated with oxalic acid to obtain the oxalate salt of the final product. The purity and yield of the compound can be optimized by adjusting the reaction conditions and using appropriate purification techniques.
Wissenschaftliche Forschungsanwendungen
4-methyl-1-[4-(2-nitrophenoxy)butyl]piperidine oxalate has been extensively studied for its potential applications in the field of neuroscience. The compound is a potent and selective antagonist of the this compound receptor, which is involved in various physiological and pathological processes in the brain, including synaptic plasticity, learning, memory, and neurodegeneration. By blocking the this compound receptor, this compound can modulate the activity of neural circuits and alter the function of neurotransmitters such as glutamate and dopamine.
Eigenschaften
IUPAC Name |
4-methyl-1-[4-(2-nitrophenoxy)butyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3.C2H2O4/c1-14-8-11-17(12-9-14)10-4-5-13-21-16-7-3-2-6-15(16)18(19)20;3-1(4)2(5)6/h2-3,6-7,14H,4-5,8-13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVSYHUCLJAPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=CC=CC=C2[N+](=O)[O-].C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-chloro-2,3-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4920224.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4920249.png)

![2-{[5-(diphenylmethyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4920264.png)

![2-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4920273.png)
![lithium 3-[(4-isopropoxybenzoyl)amino]propanoate](/img/structure/B4920280.png)
![1,1'-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)imino]di(2-propanol)](/img/structure/B4920302.png)
![1-chloro-4-{[3-(4-methoxyphenoxy)propyl]thio}benzene](/img/structure/B4920312.png)
![3-(4-methylphenyl)-N-[2-(1-oxidoisonicotinoyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B4920314.png)
![N-(4-fluorophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4920318.png)
![6-[isopropyl(methyl)amino]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B4920320.png)
